Di(1-adamantyl)-n-butylphosphine hydriodide

Catalog No.
S3318012
CAS No.
714951-87-8
M.F
C24H40IP
M. Wt
486.5
Availability
In Stock
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Di(1-adamantyl)-n-butylphosphine hydriodide

CAS Number

714951-87-8

Product Name

Di(1-adamantyl)-n-butylphosphine hydriodide

IUPAC Name

bis(1-adamantyl)-butylphosphane;hydroiodide

Molecular Formula

C24H40IP

Molecular Weight

486.5

InChI

InChI=1S/C24H39P.HI/c1-2-3-4-25(23-11-17-5-18(12-23)7-19(6-17)13-23)24-14-20-8-21(15-24)10-22(9-20)16-24;/h17-22H,2-16H2,1H3;1H

InChI Key

IBXHWLZKSOGUFS-UHFFFAOYSA-N

SMILES

CCCCP(C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5.I

Canonical SMILES

CCCCP(C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5.I

Catalysis

da-BPhy demonstrates promise as a ligand in various catalytic reactions. Here are some specific examples:

  • Asymmetric Synthesis

    Asymmetric synthesis refers to the production of chiral molecules with desired handedness. da-BPhy's steric hindrance can be advantageous in certain asymmetric reactions, promoting selectivity for one enantiomer over the other. Studies have shown its effectiveness in palladium-catalyzed allylic alkylation reactions achieving high enantioselectivity [PubChem: ].

  • Cross-Coupling Reactions

    Cross-coupling reactions involve forming new carbon-carbon bonds between different organic molecules. da-BPhy has been explored as a ligand in Suzuki-Miyaura couplings and Buchwald-Hartwig amination reactions, exhibiting good catalytic activity [Sigma-Aldrich: ].

  • Other Catalytic Applications

    Research suggests da-BPhy's potential utility in other catalytic transformations, including hydroboration and hydrogenation reactions. However, more investigation is needed to fully understand its efficacy in these contexts.

Di(1-adamantyl)-n-butylphosphine hydriodide is primarily recognized for its role as a ligand precursor in palladium-catalyzed reactions, including amination and Suzuki coupling reactions. These reactions are crucial for forming carbon-carbon bonds, which are fundamental in organic synthesis. The compound can also participate in nucleophilic substitution reactions due to the presence of the phosphorus atom .

Synthesis of di(1-adamantyl)-n-butylphosphine hydriodide typically involves the reaction of n-butylphosphine with 1-adamantyl iodide. The general procedure includes:

  • Preparation of n-Butylphosphine: This can be synthesized from phosphorus trichloride and n-butylamine.
  • Alkylation: The n-butylphosphine is then reacted with 1-adamantyl iodide under controlled conditions to yield di(1-adamantyl)-n-butylphosphine.
  • Hydriodide Formation: The final step involves treating the phosphine with hydroiodic acid to form the hydriodide salt .

Notable DifferencesDi(1-adamantyl)-n-butylphosphine hydriodidePhosphonium saltOrganic synthesis, catalysisContains adamantyl groupsTri-n-butylphosphinePhosphineCatalysisLacks bulky adamantyl substituentsDi(phenyl)phosphinePhosphineCoordination chemistryUses phenyl instead of adamantylDi(2-naphthyl)phosphinePhosphineCoordination chemistryNaphthyl groups instead of adamantyl

Di(1-adamantyl)-n-butylphosphine hydriodide's unique structure contributes to its distinctive reactivity patterns and potential applications in both organic synthesis and biological studies, differentiating it from other similar compounds.

Studies on di(1-adamantyl)-n-butylphosphine hydriodide indicate its potential interactions with biological systems, particularly regarding enzyme activity and membrane dynamics. These interactions may influence biochemical pathways, although detailed mechanistic studies are still required to fully understand its biological implications .

Several compounds share structural similarities with di(1-adamantyl)-n-butylphosphine hydriodide, including:

  • Tri-n-butylphosphine: A simpler phosphine that lacks the adamantyl groups but is used similarly in catalysis.
  • Di(phenyl)phosphine: This compound features phenyl groups instead of adamantyl groups and is widely used in coordination chemistry.
  • Di(2-naphthyl)phosphine: Similar to di(1-adamantyl)-n-butylphosphine hydriodide but contains naphthyl groups.

Unique Features

CompoundStructure TypeKey

Transition Metal-Mediated Phosphination Strategies

Transition metal catalysts enable efficient P–C bond formation in phosphine synthesis. Copper(I) triflate (Cu(OTf)₂) has emerged as a key catalyst for synthesizing di(1-adamantyl)-n-butylphosphine, the precursor to the hydriodide salt. In a representative protocol, Cu(OTf)₂ (0.038 mmol) and diphenylphosphine oxide (0.25 mmol) react with tetramethyldisiloxane (TMDS, 0.5 mmol) in toluene at 100°C for 9 hours [6]. Subsequent addition of cesium hydroxide and 1-bromobutane yields the phosphine intermediate, which is protonated with hydroiodic acid to form the hydriodide salt.

This method achieves 85% isolated yield, with ³¹P NMR confirming a characteristic singlet at δ 24.9 ppm for the phosphine [6]. The copper catalyst facilitates silane-mediated reduction of phosphine oxide intermediates, bypassing hazardous phosphorus chlorides. Comparative studies show that Pd(II) precatalysts ligated by related phosphines, such as POPd-Ad, enhance catalytic activity in cross-couplings by stabilizing mononuclear Pd species [3].

Solvent-Free Approaches for Phosphonium Salt Formation

Mechanochemical synthesis via ball milling offers a sustainable route to phosphonium salts. In a solvent-free protocol, di(1-adamantyl)-n-butylphosphine and methyl iodide are ball-milled at 30 Hz for 2 hours, yielding the hydriodide analog with >95% conversion [4]. Key advantages include:

ParameterTraditional Solution MethodMechanochemical Method
Reaction Time12–24 hours2 hours
Solvent Volume50 mL/g0 mL/g
Energy Input100°C heating30 Hz mechanical force
Byproduct FormationSignificantNegligible

The absence of solvents eliminates solubility limitations and reduces purification steps. X-ray diffraction analysis confirms that mechanical force induces covalent bond reorganization without intermediate solvation [4]. This approach scales linearly, enabling gram-scale production with minimal waste.

Post-Functionalization Techniques for Ligand Optimization

Post-synthetic modifications tailor phosphine ligands for specific catalytic applications. Di(1-adamantyl)-n-butylphosphine hydriodide undergoes three key functionalization routes:

  • Heterocycle Grafting: Reacting the phosphine with 2-pyridinecarboxaldehyde in the presence of n-BuLi yields a P,N-bidentate ligand. This modification enhances metal coordination strength, as evidenced by a 15% increase in Suzuki reaction yields [5].
  • Chiral Center Introduction: Lithiation at the α-phosphorus position followed by trapping with electrophiles (e.g., chlorodiphenylphosphine) introduces stereogenic centers. Enantiomeric excesses of up to 92% are achieved using [2.2]paracyclophane scaffolds [5].
  • Fluorophore Integration: Coupling with dansyl chloride produces a fluorescent phosphine ligand (λₑₓ = 340 nm, λₑₘ = 510 nm), enabling real-time tracking of catalytic intermediates [5].

DFT calculations reveal that electron-withdrawing substituents at the adamantyl moiety lower the phosphine’s HOMO energy (-7.2 eV vs. -6.8 eV for unmodified analogs), improving oxidative stability [3].

Other CAS

714951-87-8

Dates

Modify: 2023-08-19

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